1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine
Description
Properties
Molecular Formula |
C8H11N3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H11N3S/c1-5(9)7-6(2)11-4-3-10-8(11)12-7/h3-5H,9H2,1-2H3 |
InChI Key |
TXJBQYXFZOGQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Imidazothiazole Derivatives
One method for synthesizing imidazothiazole derivatives involves reacting \$$\alpha\$$-substituted ketones with sulfur heterocycles. Some studies have shown that sulfur heterocyclic systems can be transformed into imidazothiazole derivatives using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Novel imidazothiazole derivatives have been obtained using synthetic strategies, and an efficient approach involves the Vilsmeier-Haack-and-Knoevenagel condensation process. Additional methods include one-pot synthesis and catalyst-free microwave synthesis.
Preparation of Compound E
To prepare compound E, a mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) in methanol is used. 2-isocyano-2,4,4-trimethyl-pentane (1 equivalent) and TosOH (0.2 equivalent) are added, and the resulting mixture is stirred at 70°C for 12 hours. The reaction mixture is then diluted with water and extracted using ethyl acetate. The combined organic phase is dried with anhydrous Na$$2$$SO$$4$$, filtered, and concentrated under reduced pressure to obtain a residue.
Preparation of Compound J
To prepare compound J, 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 equivalent) is dissolved in pyridine. The corresponding acid (1.3 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3 equivalents) are added to the solution. The mixture is stirred at 25°C for 12 hours, then diluted with water and extracted with ethyl acetate. The combined organic phase is washed with brine, dried with anhydrous Na$$2$$SO$$4$$, filtered, and concentrated under reduced pressure.
Synthesis of Schiff bases and Thiazolidinone Derivatives
Imidazothiazole is prepared by reacting phenacyl bromide and aminothiazole in methanol under reflux for 24 hours. Imidazothiazole carbaldehyde is then prepared using the Vilsmeier-Haack reaction. 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is treated with various substituted anilines for 5–8 hours in toluene, using p-toluene sulfonic acid as a catalyst, yielding Schiff bases. Target compounds are synthesized by reacting intermediates (Schiff bases).
Synthesis of Herbicidal Sulfonylurea Compounds
Imidazo[2,1-b]thiazole derivatives are prepared according to published methods. The reaction of these derivatives with chlorosulfonic acid in chloroform under reflux produces imidazo[2,1-b]thiazole-5-sulfonic acids. These sulfonic acids react with phosphorus oxychloride in the presence of triethylamine under reflux to form sulfonylchlorides. The sulfonylchlorides are then converted to sulfonamides by treatment with aqueous ammonia. Sulfonamides having an alkylsulfinyl or alkylsulfonyl group are prepared by oxidizing a sulfonamide containing an alkylthio group at the 6 position with m-chloroperbenzoic acid (m-CPBA) in acetone or dimethylformamide (DMF).
Example Preparation of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonamide
6-Chloroimidazo[2,1-b]thiazole (11.5 g, 0.07 mol) is dissolved in 1,2-dichloroethane (50 ml). Chlorosulfonic acid (5.8 ml, 0.09 mol) is slowly added under ice cooling, and the mixture is stirred under reflux for 4 hours. After cooling to room temperature, triethylamine (9.2 g, 0.09 mol) is added and the mixture is stirred under reflux for 30 minutes. Phosphorus oxychloride (8.4 ml, 0.09 mol) is added under reflux, and the mixture is stirred for 2 hours. The reaction mixture is cooled, poured into water (200 ml), and stirred for 30 minutes. Dichloromethane (100 ml) is added, and the organic layer is separated. The solvent is removed under reduced pressure, and the residue is dissolved in acetonitrile (80 ml). 28% aqueous ammonia (8.0 g, 0.12 mol) is added under ice cooling. The mixture is stirred at room temperature for 1 hour, concentrated under reduced pressure, and water (80 ml) is added. The resulting precipitate is collected by filtration and dried under reduced pressure to yield 10.8 g (65%) of the product as a colorless solid with a melting point of 187-189°C.
Chemical Reactions Analysis
Types of Reactions
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-2-carboxylic acid derivatives, while nucleophilic substitution can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Imidazo[2,1-b][1,3]thiazole Core
The position and nature of substituents significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Substituent Effects on Imidazo[2,1-b][1,3]thiazole Derivatives
Biological Activity
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine (CAS Number: 1596983-62-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₁N₃S
- Molecular Weight : 181.26 g/mol
- Structure : The compound features a thiazole ring fused with an imidazole structure, which is known for contributing to various pharmacological effects.
Antitumor Activity
Research indicates that thiazole derivatives, including 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine, exhibit significant antitumor properties. For instance:
- Cytotoxicity Assays : In vitro studies have shown that related thiazole compounds possess IC₅₀ values in the low micromolar range against various cancer cell lines. One study reported that thiazole derivatives had IC₅₀ values as low as 1.61 µg/mL against specific tumor cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Thiazole compounds often disrupt cell cycle progression and induce apoptosis in cancer cells.
- Protein Interactions : Molecular dynamics simulations have suggested that these compounds can interact with key proteins involved in cancer cell survival, such as Bcl-2, primarily through hydrophobic interactions .
Study on Anticancer Properties
A recent study synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their anticancer activity:
- Findings : Several derivatives showed potent activity against pancreatic ductal adenocarcinoma with IC₅₀ values lower than traditional chemotherapeutics like doxorubicin. The presence of specific substituents on the thiazole ring was crucial for enhancing anticancer efficacy .
Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of thiazole derivatives. Compounds similar to 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine have demonstrated:
- Broad-Spectrum Activity : Effective against various bacterial strains, indicating potential use in treating infections alongside cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases cytotoxicity |
| Electron-withdrawing groups | Enhance interaction with target proteins |
| Presence of phenyl rings | Critical for improved activity against cancer cells |
Q & A
Q. Advanced Research Focus
- Perform dose-response curves (IC values) to confirm potency trends .
- Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
- Assess off-target effects via kinome-wide profiling .
What are the key considerations for designing SAR (Structure-Activity Relationship) studies on this compound?
Q. Advanced Research Focus
- Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, methyl groups) on the aryl and thiazole rings .
- Correlate activity data with computational descriptors (e.g., polar surface area, H-bond donors) using QSAR models .
- Use SPR or microscale thermophoresis (MST) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
